TM5441

Vue d'ensemble

Description

TM5441 is an orally bioavailable inhibitor of plasminogen activator inhibitor 1 (PAI-1), a serine-protease inhibitor involved in thrombosis. It decreases survival of HT1080, HCT116, Daoy, MDA-MB-231, and Jurkat cancer cells with IC50 values ranging from 13.9 to 51.1 µM. This compound inhibits branching of human umbilical vein endothelial cells (HUVECs) in a vasculature assay in vitro when used at a concentration of 50 µM but does not affect HUVEC survival or apoptosis. It also disrupts tumor vasculature in HT1080 and HCT116 mouse xenograft models when used at a dose of 20 mg/kg per day. This compound prevents hypertension and cardiac hypertrophy and reduces periaortic fibrosis induced by L-NAME. It protects against high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) in mice when administered concurrently with a high-fat diet or after glucose tolerance has developed. This compound also increases median lifespan by 4-fold and reduces signs of senescence in Klotho-deficient mice, a mouse model of aging.

TM-5441, also known as EBP 883 and BMS-790052, is a potent plasminogen activator inhibitor-1 (PAI-1). TM-5441 inhibits several tumor cell lines with IC50 values between 9.7 and 60.3 μM. This compound protects against high-fat diet-induced obesity and adipocyte injury in mice.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du TM 5441 implique plusieurs étapes, commençant par la préparation de la structure centrale, qui comprend un dérivé d’acide benzoïque. Les étapes clés comprennent :

Formation du noyau d’acide benzoïque : La synthèse commence par la chloration d’un dérivé d’acide benzoïque pour introduire un atome de chlore à la position souhaitée.

Réaction d’amidation : L’acide benzoïque chloré est ensuite soumis à une réaction d’amidation avec une amine appropriée pour former la liaison amide.

Formation d’éther : L’étape suivante consiste à former une liaison éther en faisant réagir l’amide avec un dérivé d’alcool approprié.

Modifications finales :

Méthodes de production industrielle

La production industrielle du TM 5441 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l’utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures de contrôle de la qualité strictes pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le TM 5441 subit diverses réactions chimiques, notamment :

Oxydation : Le TM 5441 peut subir des réactions d’oxydation, en particulier au niveau du cycle furane, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent se produire au niveau des liaisons amide et éther, conduisant à la formation de produits réduits.

Substitution : L’atome de chlore dans le TM 5441 peut être substitué par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions douces.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites de TM 5441 et des analogues substitués avec divers groupes fonctionnels .

Applications de la recherche scientifique

Le TM 5441 a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Obesity and Metabolic Disorders

Key Findings:

- Weight Loss : Mice treated with TM5441 showed a statistically significant reduction in weight gain after 16 weeks compared to those not receiving the treatment .

- Hepatic Steatosis : Early administration of this compound prevented the progression of hepatic steatosis in mice fed a high-fat diet .

Cancer Therapeutics

This compound has demonstrated potential anti-tumor effects in various cancer models. In vivo studies using xenotransplanted mice with HT1080 and HCT116 tumors revealed that this compound induced apoptosis in tumor cells and disrupted tumor vasculature, leading to reduced tumor growth . The pharmacokinetics of this compound indicated effective plasma concentrations that correlate with its therapeutic effects.

Key Findings:

- Tumor Growth Inhibition : this compound administration resulted in increased apoptosis rates among tumor cells, although the overall impact on tumor size was not statistically significant .

- Vascular Disruption : The compound affected endothelial cell behavior in vitro, inhibiting branching in a 3D Matrigel assay, which is critical for tumor angiogenesis .

Renoprotective Effects

Recent studies have explored the renoprotective effects of this compound in models of diabetes-induced kidney injury. The compound has shown promise in preventing renal fibrosis and inflammation without triggering bleeding risks associated with other anticoagulants . This highlights its potential as a safer alternative for managing diabetic complications.

Key Findings:

- Kidney Injury Prevention : this compound exhibited protective effects against diabetic kidney injury by inhibiting fibrosis and inflammation markers .

- Safety Profile : Unlike traditional anticoagulants, this compound does not induce bleeding episodes, making it a viable option for patients with coexisting conditions .

Data Summary Table

Case Study 1: Obesity Management

Case Study 2: Cancer Treatment

A study investigating the effects of this compound on xenograft tumors revealed that treatment resulted in enhanced apoptosis rates among cancer cells. Although the reduction in tumor size was not statistically significant, the observed vascular disruption indicates potential for further development as an anti-cancer agent.

Comparaison Avec Des Composés Similaires

Composés similaires

TM 5611 : Un nouvel analogue avec des propriétés pharmacocinétiques améliorées.

Unicité du TM 5441

Activité Biologique

Key Mechanistic Insights:

- Inhibition of Fibrosis : TM5441 has been shown to significantly reduce extracellular matrix (ECM) accumulation and fibrosis in high-fat diet (HFD)-induced non-alcoholic fatty liver disease (NAFLD) models. It decreases mRNA levels of fibrogenic genes such as TGF-β1 and collagen IV, indicating its anti-fibrotic properties .

- Enhancement of Mitochondrial Function : In HepG2 cells, this compound treatment upregulates mitochondrial biogenesis-related genes like PGC-1α and NRF2 in the presence of TNF-α, suggesting a protective effect against inflammation-induced mitochondrial dysfunction .

- Weight Loss and Lipolysis : In obese mouse models, this compound promotes lipolysis and enhances weight loss when combined with dietary modifications. This is linked to increased expression of lipolytic enzymes in adipose tissue .

Efficacy in Preclinical Models

This compound has demonstrated significant efficacy across various preclinical models, particularly in addressing obesity-related complications and cardiovascular diseases.

Summary of Findings:

Case Studies

Several case studies have highlighted the clinical relevance of this compound's biological activity:

- Hypertensive Patients : A study indicated that this compound effectively reduced markers associated with vascular senescence and fibrosis in hypertensive animal models. The treatment did not significantly alter blood pressure but improved structural vascular changes .

- Cancer Treatment : In xenotransplanted mice with tumors, this compound treatment led to significant tumor growth inhibition and increased apoptosis rates compared to controls. Although not statistically significant, these results suggest potential benefits in cancer therapy .

Propriétés

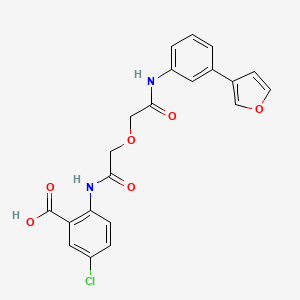

IUPAC Name |

5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGMLMAPVODXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.